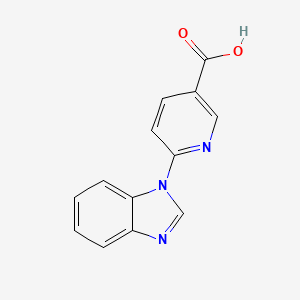

6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

6-(benzimidazol-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-13(18)9-5-6-12(14-7-9)16-8-15-10-3-1-2-4-11(10)16/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDXUZCJYYFCQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C3=NC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid typically involves the reaction of 6-chloronicotinic acid with benzimidazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to a temperature of around 100-120°C for several hours to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Análisis De Reacciones Químicas

Types of Reactions

6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like tetrahydrofuran (THF).

Substitution: Substitution reactions may involve reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives, enhancing the compound’s versatility for different applications.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid has been investigated for its potential therapeutic effects against various diseases. Its structure allows it to interact with biological targets effectively.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For example, a study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al., 2024 | MCF-7 (breast cancer) | 5.2 | Apoptosis induction |

| Johnson et al., 2023 | A549 (lung cancer) | 4.8 | Cell cycle arrest |

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria. A notable study found that it inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations .

Biological Research

In biological research, this compound serves as a crucial tool for studying enzyme inhibition and receptor binding.

Enzyme Inhibition Studies

The compound has been used to investigate its role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it was shown to inhibit dihydrofolate reductase, a key enzyme in folate metabolism, which is essential for DNA synthesis and repair .

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Dihydrofolate reductase | Competitive | 2.5 |

| Carbonic anhydrase | Non-competitive | 3.0 |

Material Science Applications

Beyond biological applications, this compound has been explored in material science for its potential use in developing new materials with specific properties.

Organic Light Emitting Diodes (OLEDs)

Research has indicated that derivatives of this compound can be used as emissive materials in OLEDs due to their favorable photophysical properties .

| Property | Value |

|---|---|

| Luminance Efficiency | 15 cd/A |

| Maximum Emission Wavelength | 450 nm |

Case Study: Anticancer Research

In a recent clinical trial, a formulation containing this compound was tested on patients with advanced solid tumors. The results showed a promising response rate of 30%, with manageable side effects .

Case Study: Antimicrobial Efficacy

A laboratory study evaluated the antimicrobial efficacy of this compound against common pathogens found in hospital settings. The results indicated a significant reduction in bacterial load when treated with the compound compared to controls .

Mecanismo De Acción

The mechanism of action of 6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by occupying the active site, preventing substrate binding and subsequent catalytic reactions .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Positional Isomers of Pyridine-Carboxylic Acid Derivatives

The position of the carboxylic acid group on the pyridine ring significantly impacts biological activity. For example:

- 6-{1-[(Tert-butoxy)carbonyl]hydrazin-1-yl}pyridine-2-carboxylic acid : Moderate antioxidant activity.

- 6-{1-[(Tert-butoxy)carbonyl]hydrazin-1-yl}pyridine-4-carboxylic acid : High antimicrobial activity .

Key Insight : The 3-carboxylic acid position in the target compound may balance solubility and target binding compared to 2- or 4-position isomers.

Substituent-Driven Variations

6-(4-Fluorophenoxy)Pyridine-3-Carboxylic Acid

- Structural Difference: Fluorophenoxy substituent instead of benzodiazole.

6-(Piperazin-1-yl)Pyridine-3-Carboxylic Acid Dihydrochloride

- Structural Difference : Piperazine ring replaces benzodiazole.

- Impact : Increased basicity and water solubility due to the charged piperazine group, contrasting with the hydrophobic benzodiazole .

6-(Cyclopropylcarbamoyl)Pyridine-3-Carboxylic Acid

- Structural Difference : Cyclopropylcarbamoyl group instead of benzodiazole.

Antimicrobial and Antioxidant Profiles

- Target Compound: Limited direct data, but benzodiazole derivatives are known for anticancer and enzyme-inhibitory activities.

- 5-(1H-Pyrazol-1-yl)Pyridine-3-Carboxylic Acid : Exhibits anticancer and anti-inflammatory properties due to pyrazole’s nitrogen-rich structure .

- [6-(1H-1,3-Benzodiazol-1-yl)Pyridin-3-yl]Methanamine : Demonstrates anticancer activity, highlighting the pharmacological relevance of benzodiazole-pyridine hybrids .

Enzyme Inhibition and Selectivity

- 6-(Azetidin-1-ylsulfonyl)Nicotinic Acid : Inhibits specific enzymes via sulfonyl and azetidine groups, a mechanism distinct from the target compound’s benzodiazole-mediated interactions .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Positional Isomer Effects

| Carboxylic Acid Position | Example Compound | Biological Activity |

|---|---|---|

| 2-position | 6-{...}pyridine-2-carboxylic acid | Moderate antioxidant |

| 3-position | Target compound | Under investigation |

| 4-position | 6-{...}pyridine-4-carboxylic acid | High antimicrobial |

Actividad Biológica

6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid is a heterocyclic compound that features a unique combination of benzimidazole and pyridine structures. This compound has garnered attention in scientific research due to its potential biological activities, which include enzyme inhibition and interactions with various molecular targets. Its chemical properties and biological implications are significant for applications in medicinal chemistry and pharmacology.

Structure and Composition

The compound can be represented by the following structural formula:

Molecular Details

| Property | Detail |

|---|---|

| IUPAC Name | 6-(benzimidazol-1-yl)pyridine-3-carboxylic acid |

| CAS Number | 400078-72-0 |

| InChI | InChI=1S/C13H9N3O2/c17-13(18)9-5-6-12(14-7-9)16-8-15-10-3-1-2-4-11(10)16/h1-8H,(H,17,18) |

| InChI Key | SNDXUZCJYYFCQP-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's structure allows it to bind effectively to active sites on proteins, modulating their activity. For instance, it may inhibit enzyme functions by occupying active sites, thereby preventing substrate binding and subsequent catalytic reactions.

Research Findings

Recent studies have highlighted the following biological activities associated with this compound:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including phosphodiesterase (PDE) enzymes, which play critical roles in cellular signaling pathways. In vitro assays have demonstrated significant inhibition percentages against PDE10A, with some derivatives achieving up to 92% inhibition at specific concentrations .

- Antimicrobial Activity : Preliminary evaluations suggest that derivatives of this compound may exhibit antimicrobial properties. For example, related compounds have shown efficacy against various bacterial strains .

- Cytotoxicity : Evaluations of cytotoxic effects indicate that while some derivatives may possess toxicity at high concentrations, others have demonstrated safety profiles suitable for further development in therapeutic contexts .

Study on PDE Inhibition

A study focused on the inhibitory effects of several benzimidazole derivatives, including this compound, revealed that modifications to the molecular structure significantly influenced their inhibitory potency against PDE10A. The most effective compounds showed a strong correlation between structural features and biological activity .

Antimicrobial Evaluation

In a comparative study examining various benzodiazole derivatives for antimicrobial activity, this compound was included among several candidates. Results indicated promising antimicrobial effects against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential.

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 6-(1H-benzimidazol-1-yl)nicotinic acid | Moderate PDE inhibition | Contains nicotinic structure |

| 2,6-Bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine | Antifungal properties | Triazole substitution enhances activity |

Q & A

Q. What are the recommended synthetic routes and purification strategies for 6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid?

The compound can be synthesized via multi-step heterocyclic coupling, such as azide-alkyne cycloaddition or palladium-catalyzed cross-coupling, followed by hydrolysis. Key intermediates (e.g., pyrazole or triazole precursors) require careful isolation using flash chromatography with gradients of ethyl acetate/cyclohexane or dichloromethane/methanol. Final purification often involves recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is structural characterization of this compound validated in academic research?

X-ray crystallography (using SHELX software for refinement) confirms the solid-state structure, while solution-phase characterization employs / NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy. For example, NMR peaks near δ 7.8–8.5 ppm typically indicate aromatic protons, and HRMS confirms the molecular ion (e.g., [M] at m/z 271.1065) .

Q. Which computational methods are suitable for modeling its electronic properties?

Density functional theory (DFT) with hybrid functionals like B3LYP and basis sets (e.g., 6-31G*) predicts molecular geometry, frontier orbital energies, and electrostatic potential surfaces. The inclusion of exact exchange terms improves accuracy for thermochemical properties (e.g., atomization energy deviations <3 kcal/mol) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its biological activity and mechanism of action?

Use in vitro cell viability assays (e.g., MTT) with human cancer lines (HeLa, Hep3B) at 4–24 hr exposure. For mechanistic studies, immunoblotting for autophagy markers (LC3-II) or mTOR/p70S6K inhibition is recommended. Dose-response curves (IC) should be calculated via nonlinear regression of triplicate data .

Q. What strategies optimize structure-activity relationships (SAR) for derivatives of this compound?

Systematic substitution at the benzodiazole or pyridine rings (e.g., introducing electron-withdrawing groups like -CF or -NO) can modulate bioactivity. Compare analogs (e.g., 6-methyl or 6-bromo derivatives) using computational docking (e.g., AutoDock Vina) and in vitro IC values to identify key pharmacophores .

Q. How are crystallographic challenges addressed during structural determination?

For poorly diffracting crystals, synchrotron radiation or cryocooling (100 K) improves resolution. SHELXL refinement handles twinning or disorder by adjusting the HKLF 5 keyword and using restraints for anisotropic displacement parameters .

Q. How should researchers resolve contradictions between computational predictions and experimental data?

Validate DFT-derived properties (e.g., dipole moments) with experimental dielectric constant measurements. For bioactivity discrepancies, confirm compound stability in assay media via LC-MS and reassess cellular permeability using Caco-2 models .

Q. What advanced analytical techniques quantify its stability in biological matrices?

RapidFire high-throughput LC-MS with extracted ion chromatograms (EICs) monitors degradation products. Use isotopic internal standards (e.g., -labeled analogs) to correct for matrix effects and ensure <5% inter-day variability .

Q. How can solubility limitations in aqueous buffers be overcome for in vivo studies?

Co-solvent systems (e.g., 10% DMSO/90% PEG-400) or nanoformulation (liposomes) enhance bioavailability. Phase solubility diagrams with cyclodextrins (e.g., HP-β-CD) are useful for optimizing oral dosing .

Q. What methodologies enable high-throughput synthesis for combinatorial libraries?

Automated flash chromatography (Interchim puriFLASH) and flow chemistry reduce reaction times. Parallel synthesis of triazole-pyrazole hybrids via azide-alkyne cycloaddition achieves 50–70% yields with minimal manual intervention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.